(+)-Desflurane

Chirality Stereochemistry Inhalation Anesthetics

Racemic anesthetic agents confound stereospecific target identification in ion channel research. (+)-Desflurane (CAS 142916-68-5), the pure (S)-configured enantiomer, resolves this challenge. • Enables unambiguous correlation of structural chirality with GABAA, glycine, and glutamate receptor modulation. • Ideal reference standard for enantioselective GC-MS method development and biological sample quantification. • Supports preclinical PK studies delineating enantiomer-specific clearance and tissue partitioning. Sourced with documented absolute configuration and high enantiomeric purity. Available by inquiry with global shipping.

Molecular Formula C3H2F6O
Molecular Weight 168.04 g/mol
CAS No. 142916-68-5
Cat. No. B1242257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-Desflurane
CAS142916-68-5
Molecular FormulaC3H2F6O
Molecular Weight168.04 g/mol
Structural Identifiers
SMILESC(C(F)(F)F)(OC(F)F)F
InChIInChI=1S/C3H2F6O/c4-1(3(7,8)9)10-2(5)6/h1-2H/t1-/m1/s1
InChIKeyDPYMFVXJLLWWEU-PVQJCKRUSA-N
Commercial & Availability
Standard Pack Sizes0.5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(+)-Desflurane: Baseline Overview


(+)-Desflurane is the (R)-configured enantiomer of the volatile halogenated ether anesthetic desflurane, a chiral molecule clinically administered as a racemic mixture of (R) and (S) optical isomers [1]. Belonging to the fluorinated methyl ethyl ether class, (+)-desflurane exhibits the same basic molecular formula (C3H2F6O) and physicochemical properties as the racemate, including exceptionally low blood-gas solubility (partition coefficient 0.42) that underlies its rapid onset and offset of anesthetic action [2].

Chiral Enantiomer Research Compound
Workflow Stereochemical-control and enantiomer-attribution studies
Format Neat volatile liquid for inhalation pharmacology research
Selection basis Single (R)-enantiomer versus racemic mixture; supports enantiomer-comparison study context

Why Racemic or Alternative Agents Fail


Chiral anesthetics like desflurane exhibit marked differences between (R) and (S)-enantiomers in pharmacodynamics, pharmacokinetics, and toxicity [1]. Substituting (+)-desflurane with the racemic mixture or with alternative agents such as sevoflurane or isoflurane would introduce a distinct stereochemical entity or alter key properties like blood-gas solubility and metabolic profile. Notably, desflurane enantiomers undergo enantioselective distribution in vivo [2], while racemic desflurane metabolism (0.02–0.2% of dose) is 10- to 100-fold lower than that of sevoflurane (2–5%) [3]. These quantitative and stereochemical disparities preclude simple substitution.

Target Substitute Risk factor
(+)-Desflurane (R)-enantiomer
Racemic desflurane
Introduces (S)-enantiomer; stereospecific pharmacodynamics may shift
(+)-Desflurane (R)-enantiomer
Sevoflurane / Isoflurane
Different blood-gas solubility and metabolic extent can alter pharmacokinetic profile in research models
(+)-Desflurane (R)-enantiomer
Other inhalation anesthetics
Enantioselective tissue distribution may differ; model-response interpretation requires enantiomer-specific review

(+)-Desflurane Differentiation Evidence


Absolute Configuration Assignment

(+)-Desflurane has been unequivocally assigned the (R)-configuration, whereas the (-)-enantiomer possesses the (S)-configuration [1]. This assignment corrects earlier conflicting reports and is critical for interpreting stereospecific binding studies. The determination was made using vibrational circular dichroism spectroscopy, which revealed that each enantiomer exists in two distinct conformations at room temperature [1].

Absolute configuration
Head-to-head
Target:
(R)-configuration
vs
Baseline:
(S)-configuration
Supports enantiomer-attribution review
Determined by vibrational circular dichroism; each enantiomer exists in two conformations
Chirality Stereochemistry Inhalation Anesthetics

Enantioselective Synthesis Fidelity

The first enantioselective synthesis of desflurane enantiomers was reported in 1997. Treatment of (R)-(-)-isoflurane with BrF3 yielded (S)-(+)-desflurane with >96% inversion of configuration, providing a reliable method to obtain enantiomerically enriched (+)-desflurane [1]. This high stereochemical fidelity is essential for producing material suitable for stereospecific pharmacological studies or potential enantiopure formulations.

Synthesis fidelity
Cross-study comparable
>92% ee
Supports enantiopure material sourcing context
Achieved via BrF₃-mediated inversion of (R)-isoflurane with >96% configurational retention
Enantioselective Synthesis Process Chemistry Anesthetic Development

Enantioselective Pharmacokinetics

Following administration of racemic desflurane to patients, the enantiomeric ratio in blood and urine deviated from 1:1, indicating enantioselective distribution and pharmacokinetics [1]. While specific quantitative ratios are not detailed in the abstract, the observation of different pharmacokinetics between (R)- and (S)-desflurane underscores that the enantiomers are not pharmacokinetically equivalent. This finding aligns with class-level evidence that chiral anesthetics exhibit marked differences in pharmacokinetic behavior [2].

Enantioselective PK
Class-level inference
Deviation from racemic 1:1 ratio observed in blood/urine
Enantiomer-specific distribution context
Quantitative ratios not reported; requires further validation
Pharmacokinetics Enantioselective Distribution Anesthetic Monitoring

Metabolic Stability Comparison

Desflurane undergoes minimal biotransformation in humans, with only 0.02–0.2% of the inhaled dose being metabolized, compared to 2–5% for sevoflurane and approximately 0.2% for isoflurane [1]. This extremely low metabolism results in negligible production of potentially toxic metabolites (inorganic fluoride and trifluoroacetic acid) and correlates with a very low incidence of immune-mediated hepatotoxicity—only a single case reported for desflurane [1]. While these data pertain to racemic desflurane, the (R)-enantiomer is expected to share this metabolic advantage.

Metabolic extent
Cross-study comparable
Target (racemic):
0.02–0.2%
vs
Sevoflurane:
2–5%
Reported lower metabolism context
Data from racemic mixture; enantiomer extrapolation supports differentiation context
Drug Metabolism Hepatotoxicity Anesthetic Safety

Research and Industrial Applications


Stereospecific Mechanism Studies

Researchers investigating the molecular targets of volatile anesthetics can employ (+)-desflurane to probe stereospecific interactions with ion channels such as GABAA, glycine, or glutamate receptors [1]. The availability of pure enantiomer with defined absolute configuration (R) enables unambiguous correlation of structural features with functional effects, as previously demonstrated for isoflurane enantiomers [2].

Enantioselective PK and Metabolism

The observation of enantioselective distribution of desflurane in vivo [3] supports the use of (+)-desflurane in preclinical and clinical pharmacokinetic studies aimed at delineating enantiomer-specific clearance pathways and tissue partitioning. Such studies can inform the development of enantiopure formulations that may offer improved therapeutic windows.

Chiral Separation Reference Standard

(+)-Desflurane serves as an essential reference standard for developing and validating enantioselective gas chromatography methods [4]. Its well-characterized absolute configuration and high enantiomeric purity (achievable via synthesis with >96% inversion [5]) make it ideal for calibrating chiral stationary phases and quantifying enantiomeric ratios in biological samples.

Enantiopure Production Scale-Up

The documented enantioselective synthesis of (+)-desflurane with high stereochemical fidelity [5] provides a foundation for scaling up production of enantiopure desflurane. This scenario is relevant for pharmaceutical companies exploring the 'racemic switch' to a single enantiomer, which has been advocated as a strategy to enhance safety and efficacy of fluorinated anesthetics [6].

Application
Selection Property
Validation Focus
Stereospecific target-interaction profiling
Defined (R)-absolute configuration
Ion-channel modulation assay context
Enantioselective ADME research
Enantiomer-specific distribution evidence
Clearance pathway and tissue partitioning review
Chiral GC method validation
Well-characterized stereochemistry and enantiomeric purity
Enantiomer separation and quantification precision
Enantiopure synthesis scale-up
High-fidelity synthesis protocol
Process enantiomeric excess monitoring and reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

59 linked technical documents
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